4-(Dimethylamino)-2,5-dimethylbenzaldehyde

Lipophilicity Solubility Partitioning

Researchers requiring regioselective Schiff base formation face procurement risk when ordering dimethylaminobenzaldehydes by class-the unsubstituted DMABA (CAS 100-10-7) and 2,6-dimethyl isomer lack the single ortho-methyl steric handle critical for controlled imine formation. This 2,5-dimethyl isomer (CAS 90146-61-5) provides: • Single ortho-blocking methyl group enabling chiral ligand design for asymmetric catalysis • Intermediate LogP (2.18) for balanced solubility in push-pull chromophore synthesis • ≥95% purity ensuring batch-to-batch consistency for dye & materials development

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 90146-61-5
Cat. No. B13629963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2,5-dimethylbenzaldehyde
CAS90146-61-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N(C)C)C)C=O
InChIInChI=1S/C11H15NO/c1-8-6-11(12(3)4)9(2)5-10(8)7-13/h5-7H,1-4H3
InChIKeyUJCOWBQGWQOQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2,5-dimethylbenzaldehyde: Identity & Specifications


4-(Dimethylamino)-2,5-dimethylbenzaldehyde (CAS 90146-61-5) is a para-dimethylamino-substituted benzaldehyde derivative bearing additional methyl groups at the 2- and 5-positions of the aromatic ring . The compound has the molecular formula C11H15NO, a molecular weight of 177.24 g/mol, and a minimum purity specification of 95% from commercial suppliers . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 20.31 Ų and a predicted LogP of 2.18, positioning it as a moderately lipophilic aromatic aldehyde [1]. The presence of both an electron-donating dimethylamino group and an aldehyde functionality enables its use as a synthetic building block for Schiff base formation, condensation reactions, and the construction of extended π-conjugated systems relevant to dye chemistry and materials science .

Schiff base and condensation chemistry with aldehyde and dimethylamino donor
2,5-Dimethyl pattern provides single ortho-blocking group for regioselective transformations
Moderate lipophilicity supports non-polar reaction design and extraction workflows

Why 4-(Dimethylamino)-2,5-dimethylbenzaldehyde Cannot Be Substituted


The 2,5-dimethyl substitution pattern distinguishes this compound from its close analogs in ways that matter for synthetic outcomes. Compared to unsubstituted 4-(dimethylamino)benzaldehyde (DMABA, CAS 100-10-7), the additional methyl groups increase steric bulk and lipophilicity (LogP 2.18 vs 1.81), altering solubility and partitioning behavior essential for reaction design [1][2]. More critically, regioisomers such as 4-(dimethylamino)-2,6-dimethylbenzaldehyde (CAS 4980-19-2) and 4-(dimethylamino)-3,5-dimethylbenzaldehyde (CAS 76166-10-4) differ in the spatial orientation of methyl substituents, leading to distinct steric and electronic environments around the aldehyde reactive center and the dimethylamino donor [3]. These differences directly affect the regioselectivity of electrophilic aromatic substitution, the electronic properties of derived Schiff bases, and the photophysical behavior of downstream conjugated products . Generic procurement based on in-class similarity therefore risks delivering a compound with divergent reactivity, solubility, and product profiles, undermining reproducibility in both exploratory synthesis and scaled applications.

Unsubstituted DMABA (CAS 100-10-7)
Lipophilicity and steric environment differ significantly; partitioning and reaction profiles may shift, reducing reproducibility.
2,6-Dimethyl regioisomer (CAS 4980-19-2)
Both ortho positions blocked severely alters aldehyde accessibility, potentially changing imine formation kinetics and regioselectivity.
2,5-Dimethoxy analog (CAS 88753-04-2)
Methoxy substituents introduce different electronic effects and higher molecular weight, which may shift UV-Vis and redox behavior in downstream conjugates.

4-(Dimethylamino)-2,5-dimethylbenzaldehyde: Key Differentiating Evidence


Lipophilicity Advantage vs. Unsubstituted DMABA

4-(Dimethylamino)-2,5-dimethylbenzaldehyde exhibits a predicted LogP of 2.18, compared to 1.81 for the widely used unsubstituted 4-(dimethylamino)benzaldehyde (DMABA, CAS 100-10-7) [1]. This increase of 0.37 log units reflects the contribution of two methyl groups to overall lipophilicity, indicating greater partitioning into organic phases and reduced aqueous solubility.

Lipophilicity shift
Data to verify
Computed LogP 2.18 vs. unsubstituted DMABA 1.81, ΔLogP +0.37
Supports selection for non-polar solvent systems
Predicted value; experimental confirmation advised
Lipophilicity Solubility Partitioning

Steric Differentiation: 2,5- vs. 2,6-Dimethyl Substitution

The target compound positions methyl groups at the 2- and 5-positions relative to the aldehyde, whereas the commercially available analog 4-(dimethylamino)-2,6-dimethylbenzaldehyde (CAS 4980-19-2) places methyl groups at the 2- and 6-positions . In the 2,6-isomer, both ortho positions adjacent to the aldehyde are blocked, creating a more sterically hindered environment that can substantially alter reaction rates in nucleophilic additions and Schiff base condensations. The 2,5-substitution leaves one ortho position (C-6) unsubstituted, offering a differentiated steric profile for regioselective transformations.

Steric accessibility
Class-level inference
One ortho-methyl group (C-2) vs. two ortho-blocked groups in 2,6-isomer
May enable regioselective condensations with less hindered aldehyde carbon
Structural comparison from CAS registry; experimental kinetics not reported
Steric effects Regioselectivity Conformational analysis

Differentiation from 2,5-Dimethoxy Analog

With a molecular weight of 177.24 g/mol and a minimum purity of 95%, the target compound is structurally distinct from its 2,5-dimethoxy analog, 4-(dimethylamino)-2,5-dimethoxybenzaldehyde (CAS 88753-04-2, MW 209.24 g/mol) [1]. The methoxy analog introduces additional hydrogen-bond acceptors and a higher molecular weight, which can alter both reactivity and physicochemical properties such as boiling point (323.4 °C predicted for the dimethoxy analog vs. no data for the target) and density (1.118 g/cm³ for the dimethoxy analog) [1].

Substituent & MW shift
Data to verify
Target MW 177.24 g/mol (2,5-dimethyl) vs. dimethoxy analog 209.24 g/mol; ΔMW +32.00
Different electron-donor character influences photophysical tuning
Supplier-sourced purity and identity data; UV-Vis profiles to verify
Molecular weight Purity Quality control

ALDH Inhibitory Activity Potential

Although direct inhibitory data for the title compound are not publicly available, close structural analogs such as 4-(diethylamino)benzaldehyde (CAS 120-21-8) have been characterized as aldehyde dehydrogenase (ALDH) inhibitors, with a reported role as an EC 1.2.1.3 inhibitor [1]. The 2,5-dimethyl substitution pattern on the benzaldehyde core is expected to modulate both binding affinity and isoform selectivity relative to unsubstituted or differently substituted analogs, based on structure-activity relationships observed across this chemical series [2].

ALDH inhibition potential
Class-level inference
Structural analog (4-diethylaminobenzaldehyde) known as ALDH inhibitor; target IC50 not reported
Supports probe development exploration, isoform selectivity uncharacterized
BindingDB-sourced class evidence; direct assay required
Enzyme inhibition ALDH1A1 Drug discovery

4-(Dimethylamino)-2,5-dimethylbenzaldehyde: Key Applications


Schiff Base Ligands for Asymmetric Catalysis

The single ortho-blocking methyl group in the 2,5-dimethyl isomer allows for controlled imine formation, providing a steric handle for the design of chiral ligands used in asymmetric catalysis . This regiochemical feature is not accessible with the 2,6-dimethyl analog, which fully blocks both ortho positions.

Solvatochromic Dyes with Tailored Lipophilicity

The intermediate LogP (2.18) of the target compound, combined with the electron-donating dimethylamino group, makes it a suitable precursor for push-pull chromophores where balanced solubility in organic solvents and tunable intramolecular charge transfer are required [1].

ALDH Chemical Probe Building Block

Given the class-level ALDH inhibitory activity of dimethylaminobenzaldehydes, the 2,5-dimethyl variant can serve as a starting scaffold for the synthesis of isoform-selective ALDH probes, leveraging the unique substitution pattern to explore structure-activity relationships not addressable with the commercial DMABA standard [2].

Specialty Dye Intermediate with Steric Control

In the formulation of polymethine and azo dyes, the 2,5-dimethyl substitution offers a distinct steric environment that can influence aggregation behavior and coloristic properties. The compound's high purity specification (≥95%) ensures batch-to-batch consistency for industrial colorant development.

Application
Selection Property
Validation Focus
Schiff base ligands for asymmetric catalysis
Single ortho-blocked steric profile
Imine formation kinetics and enantioselectivity
Solvatochromic dyes with tailored lipophilicity
Moderate LogP and dimethylamino donor strength
Solvent-dependent absorption shifts and charge-transfer band tuning
ALDH chemical probe building block
Class-level ALDH inhibition scaffold
Isoform-selectivity profiling and structure-activity relationship expansion
Specialty dye intermediate with steric control
2,5-Dimethyl substitution pattern and ≥95% purity
Aggregation behavior, coloristic consistency, and batch reproducibility
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